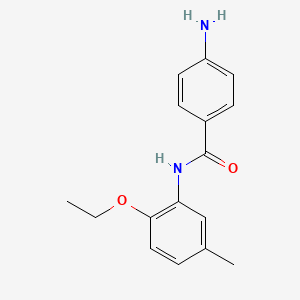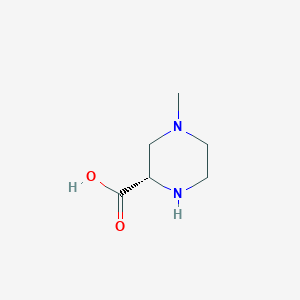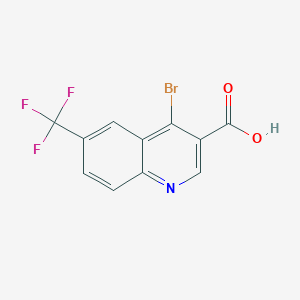
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .
科学研究应用
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is used in scientific research for its role as a building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its fluorinated and brominated functional groups, which can enhance the biological activity and stability of the final compounds .
作用机制
The mechanism of action of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
相似化合物的比较
Similar Compounds
Methyl 4-bromobenzoate: A simpler analog with a bromine atom on the benzene ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 2-chloro-4-fluorobenzyl group.
Uniqueness
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
属性
分子式 |
C15H11BrClFO3 |
|---|---|
分子量 |
373.60 g/mol |
IUPAC 名称 |
methyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-15(19)9-3-5-14(12(16)6-9)21-8-10-2-4-11(18)7-13(10)17/h2-7H,8H2,1H3 |
InChI 键 |
YHFMKPBQTINNNS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)






![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)



![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
